molecular formula C22H23BrN2O2S B297265 5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B297265
M. Wt: 459.4 g/mol
InChI Key: SBJLREGQCHRKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a synthetic compound with a complex molecular structure. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by the presence of a bromine atom, a methylphenoxy group, and a morpholin-4-ylcarbonothioyl group attached to the indole core.

Preparation Methods

The synthesis of 5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives.

Scientific Research Applications

5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with molecular targets in biological systems. The indole core can interact with various enzymes and receptors, influencing biological pathways. The presence of the bromine atom and other functional groups can enhance its binding affinity and specificity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 5-BROMO-1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE include other indole derivatives like 5-bromoindole, 6-bromoindole, and 5-iodoindole These compounds share the indole core but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C22H23BrN2O2S

Molecular Weight

459.4 g/mol

IUPAC Name

[5-bromo-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C22H23BrN2O2S/c1-16-2-5-18(6-3-16)27-13-10-25-15-20(19-14-17(23)4-7-21(19)25)22(28)24-8-11-26-12-9-24/h2-7,14-15H,8-13H2,1H3

InChI Key

SBJLREGQCHRKJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=S)N4CCOCC4

Origin of Product

United States

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